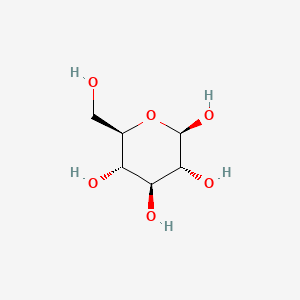

β-D-グルコース

概要

説明

Hexopyranose is a hexose.

Hexose is a natural product found in Punica granatum, Prunus angustifolia, and Streptomyces griseus with data available.

科学的研究の応用

糖尿病に対する機能

β-D-グルコース、特にβ-グルカンは、糖尿病に対する有意な効果を持つことが判明しています。 β-グルカンは、最小限の副作用で2型糖尿病の管理に役立つ生物活性高分子として機能します {svg_1}.

酵素の生産

β-D-グルコースは、β-D-グルコースをグルコン酸と過酸化水素に変換する触媒作用を持つ酵素であるグルコースオキシダーゼの生産に使用されます。 この酵素は、環境のサステナビリティと食料安全保障を向上させる上で重要です {svg_2}.

バイオ燃料の生産

β-D-グルコースを分解する酵素であるβ-グルコシダーゼは、バイオエタノール生産のためのリグノセルロース系バイオマスの糖化に適用されてきました {svg_3}.

風味と栄養価の向上

β-グルコシダーゼは、ワインやジュースの生産において、風味を向上させるためにも使用されます {svg_4}. 家畜のセルロース消化を改善するために、飼料に添加されます {svg_5}.

古紙のリサイクル

β-グルコシダーゼは古紙のリサイクルにも応用され、環境のサステナビリティに貢献しています {svg_6}.

食品産業における用途

β-D-グルコースの一種であるカードランは、食品産業においてゲル化剤として使用されています。米国食品医薬品局によって食品添加物として承認されています。 米国食品医薬品局 {svg_7}. ソーセージ、ミートパティ、その他の肉製品など、食品における脂肪代替研究で評価されています {svg_8}.

医薬品における用途

カードランは、その独特な物理化学的およびレオロジー的特性により、医薬品業界で数多くの用途があります {svg_9}. 前臨床設定における免疫調節および抗腫瘍活性を示し、その潜在的な治療的用途についてさらに調査が行われています {svg_10}.

治療介入

カードランは、ヒトにおける抗がん剤、抗マラリア剤、抗ウイルス剤、抗菌剤としての可能性を示しています {svg_11}. ヒト免疫不全ウイルス(HIV)およびネッタイシマカウイルスに対する強力な抗ウイルス効果も示されています {svg_12}.

作用機序

Target of Action

Beta-D-Glucose, also known as Beta-D-Glucopyranose or Curdlan, interacts with a variety of targets in the human body. These targets include DNA, Chondroitinase-B, Endoglucanase 5A, Lactase-like protein, Glycogen phosphorylase, Xylose isomerase, Glucokinase, Ferrichrome-iron receptor, and Hexokinase-1 . These targets play crucial roles in various biological processes, including energy metabolism, carbohydrate metabolism, and cellular signaling.

Mode of Action

Beta-D-Glucose primarily acts as an energy source for living organisms . It interacts with its targets, such as Glucokinase and Hexokinase-1, to initiate the process of glucose metabolism . This interaction results in the conversion of glucose into energy, which is then used by cells for various functions.

Biochemical Pathways

Beta-D-Glucose is involved in several biochemical pathways. It is the primary nutrient that controls insulin exocytosis . It is also involved in the glycolysis pathway, where it is converted into pyruvate, which may undergo further oxidation in the citric acid cycle . Additionally, it contributes to the polyol and hexosamine pathways .

Pharmacokinetics

It is known that beta-d-glucose is naturally occurring and is found in fruits and other parts of plants in its free state . It is used therapeutically in fluid and nutrient replacement .

Result of Action

The action of Beta-D-Glucose results in several molecular and cellular effects. It serves as a primary source of energy for living organisms, contributing to various metabolic processes . It also plays a role in insulin secretion, influencing the regulation of blood glucose levels . Furthermore, it is involved in the production of D-gluconic acid, which results in a decrease in pH, a decrease in oxygen availability, or the production of hydrogen peroxide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Beta-D-Glucose. For instance, environmental pollutants can disrupt beta cell function, potentially affecting the metabolism of Beta-D-Glucose . Lifestyle factors such as diet and physical activity can also impact the effectiveness of Beta-D-Glucose in managing blood glucose levels .

将来の方向性

Curdlan has exhibited immunoregulatory and antitumor activity in preclinical settings . It has been suggested that the virucidal properties of curdlans should be extended further for other deadly viruses, such as severe acute respiratory syndrome (SARS), Middle East respiratory syndrome (MERS), and the current severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2/COVID-19) . The prebiotic property of curdlan would confer beneficial effects on the host by promoting the growth of healthy microbiota in the gut and consequently help to reduce gastrointestinal disorders . Therefore, curdlan can be employed in the manufacture of prebiotics for the management of various gastrointestinal dysbiosis problems .

生化学分析

Biochemical Properties

Curdlan plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, curdlan can be carboxymethylated to create a soluble polymer that serves as an excellent substrate for the assay of endo-1,3-β-D-glucanase . This interaction highlights curdlan’s role in enzymatic reactions, where it can be used to study the activity of specific enzymes. Additionally, curdlan’s interaction with proteins and other biomolecules can influence its gel strength and other physicochemical properties .

Cellular Effects

Curdlan has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, curdlan’s role in biofilm formation and pathogen persistence is well-documented . It can also impact the immune response by evading the human immune system, thus playing a role in microbial survival and pathogenicity .

Molecular Mechanism

At the molecular level, curdlan exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The stringent response signal, pppGpp, is indispensable for the transcriptional activation of curdlan biosynthesis . This highlights the complex regulatory mechanisms that control curdlan production and its subsequent effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of curdlan can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that curdlan’s production is regulated by environmental cues, such as nitrogen starvation, which triggers the upregulation of the curdlan synthesis operon . This temporal regulation ensures that curdlan production is tightly controlled in response to changing environmental conditions.

Dosage Effects in Animal Models

The effects of curdlan vary with different dosages in animal models. At low doses, curdlan may have beneficial effects, such as enhancing immune responses or promoting wound healing. At high doses, curdlan can exhibit toxic or adverse effects, including inflammation or immune suppression . Understanding the dosage-dependent effects of curdlan is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

Curdlan is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its synthesis is regulated by transcriptional mechanisms that respond to environmental signals . Additionally, curdlan can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism and biochemical reactions.

Transport and Distribution

Within cells and tissues, curdlan is transported and distributed through specific transporters and binding proteins. These interactions affect curdlan’s localization and accumulation, influencing its overall activity and function . Understanding the transport and distribution mechanisms of curdlan is essential for optimizing its use in various applications.

Subcellular Localization

Curdlan’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that curdlan is directed to specific compartments or organelles, where it can exert its effects . The precise localization of curdlan within cells is critical for its function and effectiveness in biochemical and therapeutic applications.

特性

IUPAC Name |

6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858960 | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |

| Record name | Hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Allopyranose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC287045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC274237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-galactose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。